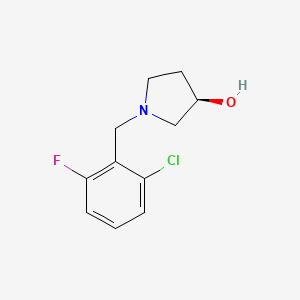
4,4,4-Trifluoro-N-methyl-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-N-methyl-1-butanamine is an organic compound with the molecular formula C5H10F3N It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanamine chain, with a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-N-methyl-1-butanamine typically involves the reaction of 4,4,4-trifluorobutyraldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4,4,4-Trifluorobutyraldehyde+Methylamine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-N-methyl-1-butanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
4,4,4-Trifluoro-N-methyl-1-butanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-N-methyl-1-butanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
4,4,4-Trifluoro-1-butanamine: Similar structure but lacks the methyl group on the nitrogen atom.
4,4,4-Trifluoro-2-methyl-1-butanol: Contains a hydroxyl group instead of an amine group.
4,4,4-Trifluoro-1-butanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness: 4,4,4-Trifluoro-N-methyl-1-butanamine is unique due to the presence of both the trifluoromethyl group and the N-methyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
4,4,4-trifluoro-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-9-4-2-3-5(6,7)8/h9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWUUAMIJXJJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3,4-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895445.png)
![[3-(5-Bromo-2-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895448.png)
![[3-(2,3-Dichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895454.png)
![[3-(2,6-Dichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895458.png)
![[3-(3-Bromophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895474.png)
![[3-(3,5-Dichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895488.png)
![[3-(4-Fluoro-3-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895496.png)
![[3-(3-Bromo-4-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895501.png)
![[3-(2,6-Dichlorophenyl)isoxazol-5-yl]methanol](/img/structure/B7895506.png)
![[3-(2,3-Dichlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7895509.png)

![(3R)-1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B7895531.png)

![(3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B7895544.png)
